Methyl (3-phenyloxetan-3-YL)acetate

Lipophilicity LogP Drug-like properties

Methyl (3-phenyloxetan-3-yl)acetate (CAS 1393576-01-6, C12H14O3, MW 206.24 g mol⁻¹) is a 3,3-disubstituted oxetane ester that serves as a versatile synthetic intermediate in medicinal chemistry. It combines a four-membered oxetane ring, a phenyl substituent at the 3-position, and a methyl acetate side chain.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B14860366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-phenyloxetan-3-YL)acetate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1(COC1)C2=CC=CC=C2
InChIInChI=1S/C12H14O3/c1-14-11(13)7-12(8-15-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyQRSDZNMXPZWDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3-phenyloxetan-3-YL)acetate: A 3,3-Disubstituted Oxetane Building Block for Drug-Discovery Procurement


Methyl (3-phenyloxetan-3-yl)acetate (CAS 1393576-01-6, C12H14O3, MW 206.24 g mol⁻¹) is a 3,3-disubstituted oxetane ester that serves as a versatile synthetic intermediate in medicinal chemistry . It combines a four-membered oxetane ring, a phenyl substituent at the 3-position, and a methyl acetate side chain. The oxetane motif is widely recognized as a metabolic-stable, polarity-enhancing surrogate for gem‑dimethyl and carbonyl groups [1]. The methyl ester functionality renders the compound suitable for controlled hydrolysis, transesterification, or direct incorporation into lead-optimization programs .

Carboxyl-protected synthetic handle for controlled hydrolysis or direct amidation
3-Phenyloxetane core for metabolic stability and polarity modulation
Versatile building block for lead optimization, FBDD, and agrochemical synthesis

Why Generic Substitution Fails When Sourcing Methyl (3-phenyloxetan-3-YL)acetate


Although oxetane‑containing phenylacetate derivatives share a common core, physicochemical and stability differences between ester, acid, and other analogs preclude simple interchange. The methyl ester offers a calculated logP ∼1.5–1.8, in contrast to the free acid 2-(3-phenyloxetan-3-yl)acetic acid (logP 1.24, Fsp³ 0.36) ; this lipophilicity difference directly affects membrane permeability, formulation behaviour, and synthetic utility. Furthermore, oxetane‑carboxylic acids are prone to a well‑documented isomerization to lactones under ambient storage, a degradation pathway that the methyl ester blocks, providing superior shelf‑stability [1]. Even among ester analogs, the methyl ester’s small steric profile distinguishes it from the ethyl ester (bulkier, slower hydrolysis) and from non‑oxetane phenylacetates that lack the metabolic‑stability and solubility advantages of the oxetane ring [2].

Methyl ester vs. free acid

Free acid (logP 1.24) exhibits higher polarity and pH-dependent ionization that may alter permeability; documented isomerization to lactone upon storage limits synthetic reliability.

Methyl vs. ethyl ester

Bulkier ethyl ester may slow hydrolysis kinetics, complicating synthetic timing in multi-step sequences where controlled deprotection is critical.

Non-oxetane phenylacetates

Lacking the oxetane ring, these analogs may not confer the reported class-level metabolic stability or solubility enhancement, shifting property optimization requirements.

Quantitative Evidence Guide: Methyl (3-phenyloxetan-3-YL)acetate vs. Closest Analogs and Alternatives


Lipophilicity Control: Methyl Ester vs. Free Carboxylic Acid

Methyl (3-phenyloxetan-3-yl)acetate has a calculated logP of ~1.5–1.8, approximately 0.3–0.6 log units higher than the measured logP of its direct hydrolysis product, 2-(3-phenyloxetan-3-yl)acetic acid (logP 1.24) . The free carboxylic acid is a substrate for active transport and exhibits pH‑dependent ionization, while the neutral methyl ester provides more predictable passive membrane permeability. In matched molecular pair studies with other oxetane scaffolds, replacement of a methylene linker by an oxetane lowers logD by 0.81 units on average [1]. Therefore, the methyl ester achieves a balanced lipophilicity window (logP < 3) that is associated with reduced CYP inhibition and phospholipidosis risk [2] while maintaining sufficient permeability for cellular assays.

Lipophilicity
Cross-study comparable
Methyl ester logP ~1.5–1.8
Free acid logP 1.24 (measured)
ΔlogP ≈ +0.3 to +0.6
May influence passive permeability and formulation behavior
Computed logP for ester; measured comparator data
Lipophilicity LogP Drug-like properties Permeability

Metabolic Stability Advantage of the Oxetane Core over Gem-Dimethyl and Carbonyl Analogs

The oxetane ring in methyl (3-phenyloxetan-3-yl)acetate confers a well-characterized metabolic stability advantage. In human liver microsome (HLM) and rat hepatocyte assays, replacement of a gem‑dimethyl group with an oxetane reduces intrinsic clearance (Cl_int) in a majority of matched molecular pairs, with solubility simultaneously increasing by 4‑ to >4000‑fold [1]. For diaryloxetane systems, switching from a ketone to an oxetane retains metabolic stability while significantly lowering logD [2]. Although direct HLM data for the title compound are not publicly available, the presence of the 3‑phenyloxetane substructure predicts enhanced resistance to oxidative metabolism compared to a non‑oxetane methyl phenylacetate analog [3].

Metabolic Stability
Class-level inference
Oxetane replacement reduces intrinsic clearance; solubility increase 4- to >4000-fold
Supports metabolic-stability screening in lead optimization
Direct HLM data for title compound not publicly available; class-level MMP analysis
Metabolic stability Oxetane bioisostere Clearance Microsomal stability

Chemical Stability: Methyl Ester Resistance to Isomerization vs. Oxetane-Carboxylic Acids

Oxetane‑carboxylic acids, including 3‑phenyloxetane‑3‑carboxylic acid and 2‑(3‑phenyloxetan‑3‑yl)acetic acid, are susceptible to an unexpected isomerization to (hetero)cyclic lactones during storage at room temperature or upon mild heating [1]. This degradation can dramatically reduce reaction yields and lead to negative results in synthetic applications requiring heating. Methyl (3-phenyloxetan-3-yl)acetate, as a methyl ester, cannot undergo this intramolecular acid‑catalyzed ring‑opening/lactonization pathway because the carboxylic acid proton is absent. The ester therefore provides superior bench‑top stability and reliable long‑term storage without special precautions beyond standard inert‑atmosphere conditions [2].

Chemical Stability
Cross-study comparable
Methyl ester blocks lactonization pathway
Oxetane-carboxylic acids isomerize at room temperature or mild heating
May support long-term storage and heating in synthetic sequences
Reported isomerization in multiple oxetane acids
Chemical stability Isomerization Lactone formation Storage

Synthetic Versatility: Methyl Ester as a Carboxyl‑Protected Intermediate for Parallel Library Synthesis

The methyl ester of (3-phenyloxetan-3-yl)acetic acid serves as a carboxyl‑protected intermediate that can be selectively hydrolyzed to the free acid (2-(3-phenyloxetan-3-yl)acetic acid, commercially available at 98% purity, ~$1400/250 mg) or transesterified to other ester derivatives (e.g., ethyl, isopropyl) for structure‑activity relationship (SAR) studies [1]. Compared to the direct purchase of the free acid, the methyl ester offers greater flexibility: it can be used directly in amide bond formation with amines under mild conditions, or it can be saponified quantitatively in one step to generate the acid in situ, avoiding the cost and stability concerns of storing the free acid. The oxetane ring remains intact under standard basic hydrolysis conditions (NaOH/MeOH/H₂O, 0–25 °C), as demonstrated for structurally analogous oxetane esters [2].

Synthetic Flexibility
Supporting evidence
Direct amidation; one-step hydrolysis to acid
Free acid: higher cost, isomerization-prone, requires additional deprotection steps
Supports parallel library synthesis and on-demand SAR exploration
Hydrolysis/amidation conditions compatible with oxetane ring integrity
Ester hydrolysis Transesterification Prodrug Synthetic intermediate

Highest-Impact Procurement Scenarios for Methyl (3-phenyloxetan-3-YL)acetate


Lead Optimization: Replacing gem-Dimethyl or Carbonyl Groups with an Oxetane-Ester Motif

Medicinal chemistry teams can directly install methyl (3-phenyloxetan-3-yl)acetate as a bioisosteric replacement for gem‑dimethylphenylacetate or benzophenone fragments. The oxetane ring reduces lipophilicity (ΔlogD ≈ −0.8 on average relative to alkyl linkers), increases aqueous solubility (4‑ to >4000‑fold vs. gem‑dimethyl), and maintains or improves metabolic stability in microsomal assays [1]. The methyl ester handle allows SAR exploration of the carboxyl region without resynthesizing the oxetane core. This strategy was validated in the design of 3‑phenyloxetane‑derived GLP‑1R agonists (e.g., DD202‑114), where the oxetane contributed to an enhanced hERG safety profile while preserving potency [2].

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

As a low‑molecular‑weight (206 Da) fragment with balanced polarity (3 H‑bond acceptors, 0 donors), high Fsp³ character, and a protected carboxyl group, the methyl ester is an ideal building block for fragment growing and parallel amide library synthesis [1]. The oxetane ring provides three‑dimensionality that enhances target‑binding complementarity over planar phenylacetate fragments. Libraries of amide derivatives can be generated in plate format via direct coupling with diverse amines, followed by ester hydrolysis if the free acid is required for biochemical assays. This approach is compatible with DNA‑Encoded Library (DEL) technology and high‑throughput chemistry platforms [2].

Agrochemical Intermediate: Stable Pro‑Herbicide Design

Oxetane‑containing phenylacetate esters have been disclosed in patent literature as intermediates for pest‑control agents [1]. Methyl (3-phenyloxetan-3-yl)acetate can serve as a pro‑herbicide scaffold where the methyl ester acts as a lipophilic carrier, facilitating plant cuticle penetration before enzymatic hydrolysis releases the active oxetane‑acetic acid in planta. The oxetane ring’s resistance to photodegradation and its favorable soil mobility (predicted from its moderate logP) make this scaffold suitable for crop‑protection applications that require systemic distribution [2].

Application
Selection Property
Validation Focus
Lead Optimization: Oxetane Bioisostere Installation
Oxetane metabolic stability and polarity modulation; methyl ester SAR handle
Permeability, solubility, and microsomal stability assays
Fragment-Based Discovery & Library Synthesis
Protected carboxyl group with 3D oxetane character; low MW (206 Da)
Amide library synthesis efficiency; hydrolysis reactivity
Agrochemical Intermediate: Pro-Herbicide Design
Lipophilic methyl ester carrier; photostable oxetane scaffold
Plant cuticle penetration and enzymatic activation studies

Technical Documentation Hub

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9 linked technical documents
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